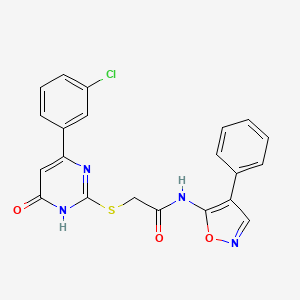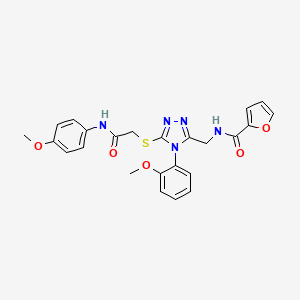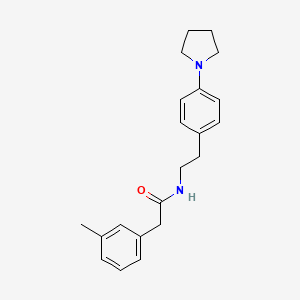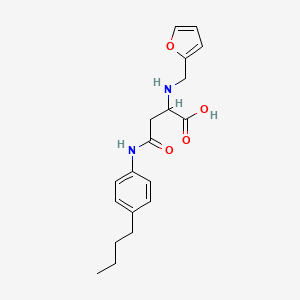
8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BRL-15572, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This compound was first synthesized by researchers at GlaxoSmithKline in the early 2000s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which plays a role in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE10A, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione increases the levels of cyclic nucleotides, which can lead to changes in gene expression and cellular function. 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been found to inhibit the growth of tumor cells and induce apoptosis through various mechanisms, including the inhibition of cell cycle progression and the activation of caspases. In inflammation research, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway. In neurological disorder research, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been found to have neuroprotective effects and improve cognitive function by modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for researchers investigating various diseases. Another advantage is that 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have promising activity in preclinical studies, which suggests that it may have potential therapeutic applications in humans. However, one limitation of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is that it is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to the target enzyme or signaling pathway. Another limitation is that the synthesis of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex process that requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. One direction is to further investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore the structure-activity relationship of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and develop more potent and selective inhibitors of PDE10A and GSK3β. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in humans and evaluate its safety and efficacy in clinical trials. Overall, the study of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has the potential to lead to the development of novel therapies for various diseases and improve human health.
Méthodes De Synthèse
The synthesis of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-benzylpiperazine with 2-ethoxyethyl bromide to form the intermediate compound, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This intermediate is then further reacted with various reagents to produce the final product, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The synthesis of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied extensively for its potential therapeutic applications in various diseases. This compound has been shown to have promising activity against cancer, inflammation, and neurological disorders. In cancer research, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-3-30-14-13-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)15-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZYXCQFZKBHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)

![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/no-structure.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2936721.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide](/img/structure/B2936725.png)
